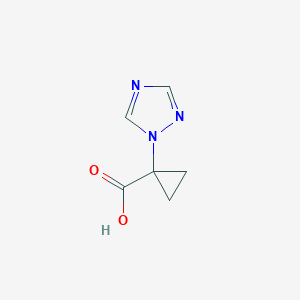
1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-3,3-diphenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-3,3-diphenylpropan-1-one is a complex organic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound features a furan ring, a piperidine ring, and a diphenylpropanone moiety, making it a versatile molecule for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-3,3-diphenylpropan-1-one typically involves multiple steps, starting with the preparation of the furan-2-ylmethyl sulfone and the piperidine derivative. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in the synthesis include sulfonyl chlorides, piperidine, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and advanced catalytic systems are often employed to scale up the production while maintaining efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-3,3-diphenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group in the diphenylpropanone moiety can be reduced to form alcohols.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products
Applications De Recherche Scientifique
1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-3,3-diphenylpropan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-3,3-diphenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other furan and piperidine derivatives, such as:
- 1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-4-phenylbutane-1,4-dione
- 1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one
Uniqueness
What sets 1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-3,3-diphenylpropan-1-one apart is its combination of the furan, piperidine, and diphenylpropanone moieties, which confer unique chemical and biological properties. This makes it a valuable compound for diverse research applications.
Propriétés
IUPAC Name |
1-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-3,3-diphenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO4S/c27-25(18-24(20-8-3-1-4-9-20)21-10-5-2-6-11-21)26-15-13-23(14-16-26)31(28,29)19-22-12-7-17-30-22/h1-12,17,23-24H,13-16,18-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBAZJSRWDDFIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,5R)-1-(4-Fluorophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride](/img/structure/B2422365.png)

![N-{[4-(carbamoylamino)phenyl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2422369.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2422370.png)
![[11]Cycloparaphenylene](/img/structure/B2422374.png)
![(1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/new.no-structure.jpg)




![2-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2422382.png)
![(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B2422383.png)

